Calebassine
Overview
Description
Calebassine is a natural product extracted from the seeds of Strychnos nux-vomica Linn . It is a type of compound known as alkaloids . It has a molecular formula of C42H52N4O2 and a molecular weight of 644.9 g/mol .
Synthesis Analysis
This compound is prepared from cucurbitacin, polyethanediol 6000, polyethanediol 400, and alcohol as cooler . The preparation method involves a dosage changing form on the basis of a cucurbitacin sheet .Molecular Structure Analysis
The molecular structure of this compound is consistent with its formula C42H52N4O2 .Physical And Chemical Properties Analysis
This compound is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Scientific Research Applications
Structural Analysis and Chemical Properties
- Structural Transformation and Chemical Reactions: The Calebash alkaloid C-calebassine, when treated with hot mineral acid, undergoes structural changes, resulting in the formation of anhydro-isocalebassine methyl ether salts. This transformation involves a radical change in the central part of the molecule, indicating significant reactivity and complexity in its chemical structure (Gemmell et al., 1969).
- Crystal Structure Determination: The crystal structure of C-calebassine iodide was determined, confirming the structure of the alkaloid ion as proposed earlier. This research contributes to a deeper understanding of the molecular structure of this compound (Fehlmann et al., 1965).
Pharmacological Aspects
- Curarizing Agents: this compound, among other alkaloids extracted from Strychnos usambarensis, was identified as a potent curarizing agent. This highlights its potential application in the development of muscle relaxants or anesthetics (Dubois et al., 1974).
- Neuromuscular Blocking Properties: A study on various indole alkaloids from an African Strychnos species, including this compound, revealed that bisquaternary ammonium compounds like this compound are competitive neuromuscular blocking agents. This sheds light on its potential medical applications in surgeries or treatments requiring muscle paralysis (Angenot et al., 1975).
Bioassay Applications
- Bioassays for Active Plant Constituents: A study on bioassays for active plant constituents, including this compound, discusses the challenges and advancements in activity-guided isolation and bioassay design. This is crucial for medicinal plant research, where this compound can be a subject of study (Hamburger & Hostettmann, 1991).
- Environmental Pollutant Monitoring: Bioluminescent bacteria bioassays, an area of research involving compounds like this compound, are used for environmental analyses, particularly in assessing ecotoxicological risks. This indicates the broader application of this compound in environmental science (Girotti et al., 2008).
Safety and Hazards
Mechanism of Action
- The histamine H1 receptor is involved in various physiological processes, including increased capillary permeability, vasodilation, and smooth muscle constriction .
- These symptoms include sneezing, rhinorrhea, pruritus (itching), and excessive tearing (acrimation) .
- The affected pathways include those related to histamine-mediated responses. By inhibiting histamine’s effects, Clemastine disrupts the formation of edema, the “flare” and “itch” response, and gastrointestinal and respiratory smooth muscle constriction .
- At the molecular and cellular levels, Clemastine’s action leads to reduced histamine-mediated responses, alleviating symptoms associated with allergic rhinitis and skin conditions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Clemastine is well-absorbed after oral administration. It crosses the blood-brain barrier, leading to its sedative effects. Clemastine undergoes hepatic metabolism. The compound is excreted primarily in urine. Its pharmacokinetic properties influence its bioavailability .
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Calebassine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can enhance neurotransmission. Additionally, this compound interacts with nicotinic acetylcholine receptors, modulating their activity and influencing synaptic transmission .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound enhances synaptic transmission by increasing acetylcholine levels. This can lead to improved cognitive function and memory. In muscle cells, this compound’s interaction with nicotinic acetylcholine receptors can enhance muscle contraction. Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects .
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. This compound binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and enhanced neurotransmission. Additionally, this compound interacts with nicotinic acetylcholine receptors, modulating their activity and influencing synaptic transmission. These interactions contribute to this compound’s effects on cognitive function, muscle contraction, and other physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enhancement of synaptic transmission and muscle contraction. The stability and degradation of this compound can influence its long-term efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and muscle contraction without significant adverse effects. At higher doses, this compound can cause toxicity, including symptoms such as muscle spasms, convulsions, and respiratory distress. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert this compound into various metabolites. These metabolites can have different biological activities and contribute to the overall effects of this compound. Additionally, this compound can influence metabolic flux and metabolite levels, further modulating its biological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. This compound interacts with transporters and binding proteins, which facilitate its uptake and distribution within cells. These interactions influence the localization and accumulation of this compound, contributing to its diverse biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific compartments or organelles within cells, including the synaptic cleft in neuronal cells and the neuromuscular junction in muscle cells. Targeting signals and post-translational modifications can direct this compound to these specific locations, enhancing its efficacy and specificity in modulating cellular processes .
Properties
IUPAC Name |
(28E,38E)-28,38-di(ethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniadodecacyclo[25.5.2.211,14.11,26.110,17.02,7.09,25.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,18,20,22-hexaene-35,36-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48N4O2/c1-5-23-21-43(3)17-15-37-27-11-7-10-14-30(27)42-36-34-26-20-32-38(16-18-44(32,4)22-24(26)6-2)28-12-8-9-13-29(28)41(40(34,38)46)35(36)33(39(37,42)45)25(23)19-31(37)43/h5-14,25-26,31-36,45-46H,15-22H2,1-4H3/q+2/b23-5-,24-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWCEUHZKLPKRE-XIBKSJEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(CCC34C2CC1C5C3(N(C6C5N7C8=CC=CC=C8C91C7(C6C2CC9[N+](CC1)(CC2=CC)C)O)C1=CC=CC=C41)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C2C3C4(N(C5=CC=CC=C5C46C(C2)[N+](C1)(CC6)C)C7C3N8C9(C7C1/C(=C\C)/C[N+]2(C(C9(C3=CC=CC=C83)CC2)C1)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48N4O2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7257-29-6 | |
Record name | C-Calebassine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007257296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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